3-Chloro-2-(3-chlorophenoxy)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

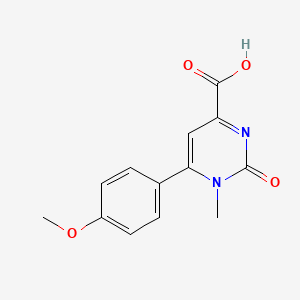

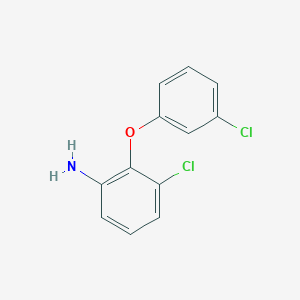

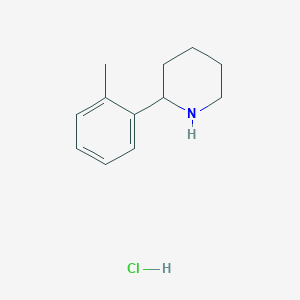

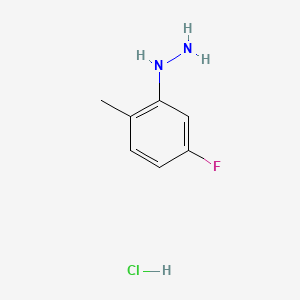

3-Chloro-2-(3-chlorophenoxy)aniline is a chemical compound with the molecular formula C12H9Cl2NO and a molecular weight of 254.11 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of this compound consists of a central aniline group (a benzene ring with an attached amino group), with a chlorophenoxy group and a chlorine atom attached to the benzene ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 254.11 and a molecular formula of C12H9Cl2NO .

Scientific Research Applications

Nephrotoxicity of Aniline Derivatives : A study evaluated the nephrotoxic potential of aniline and its derivatives, including monochlorophenyl derivatives, highlighting the effects of chlorine substitution on the phenyl ring of aniline (Rankin et al., 1986).

Ortho-Chlorination of Aryls : Research explored the use of chlorinating agents for aniline derivatives, focusing on the ortho-selective chlorination under aqueous conditions (Vinayak et al., 2018).

Polyurethane Cationomers with Anil Groups : A study synthesized new polyurethane cationomers using aniline derivatives, aiming to create polymeric films with fluorescent properties. The research focused on the photochromic mechanism of salicylideneanil units (Buruianǎ et al., 2005).

Aniline Mineralization in Acidic Solutions : This research investigated the mineralization of aniline and its derivatives, such as 4-chlorophenol, in acidic solutions catalyzed by Fe2+ and UVA light (Sauleda & Brillas, 2001).

Electrochemical CO2 Reduction by Molecular Catalysts : A study on rhenium(I) fac-tricarbonyl complexes containing pendent arylamine functionality, including aniline moieties, aimed to enhance electrochemical carbon dioxide reduction (Talukdar et al., 2020).

Synthesis and Antimicrobial Activity of Quinazolinone Derivatives : This research involved the reaction of aniline derivatives with various amines and other compounds to synthesize novel quinazolinone derivatives with potential antimicrobial properties (Habib et al., 2013).

Synthesis of Quinolines via Ruthenium-Catalysed Amine Exchange : Aniline derivatives were used in the synthesis of quinolines, showcasing the application of anilines in organic synthesis (Cho et al., 2000).

Schiff’s Bases of 4-Chloro-3-coumarin Aldehyde as Antimicrobial Agents : This study involved reacting 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with different anilines to create Schiff’s bases with antimicrobial properties (Bairagi et al., 2009).

Aniline Degradation by Delftia sp. AN3 : A bacterial strain was identified that uses aniline as a sole carbon, nitrogen, and energy source, demonstrating bioremediation applications for aniline and its derivatives (Liu et al., 2002).

Ruthenium(II) Complexes with Aniline Derivatives : The study focused on synthesizing ruthenium(II) complexes using aniline derivatives, illustrating the role of anilines in inorganic chemistry (Schroer et al., 2012).

Future Directions

Future directions for the study of 3-Chloro-2-(3-chlorophenoxy)aniline could include further investigation into its synthesis, chemical reactions, and mechanism of action. Additionally, its physical and chemical properties could be studied in more detail, and safety and hazard information could be more thoroughly investigated. Preclinical and clinical studies on ATSA are recommended to evaluate its value in developing novel drugs for future management of multi-drug resistant malaria parasites .

Mechanism of Action

Target of Action

The primary target of the compound 3-Chloro-2-(3-chlorophenoxy)aniline is the enzyme enoyl acyl carrier protein reductase (Pf) in the malaria parasite Plasmodium falciparum . This enzyme plays a crucial role in the type 2 fatty acid biosynthesis pathway of the rapidly growing malaria parasites .

Mode of Action

This compound interacts with its target by inhibiting the action of the enzyme enoyl acyl carrier protein reductase (Pf) . This inhibition disrupts the fatty acid biosynthesis pathway, which is vital for the survival of the malaria parasite .

Biochemical Pathways

The affected biochemical pathway is the type 2 fatty acid biosynthesis pathway . The inhibition of the enzyme enoyl acyl carrier protein reductase (Pf) by this compound halts this pathway, leading to the death of the malaria parasite .

Pharmacokinetics

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of this compound were predicted using the PreADMET online prediction tool . The compound has high intestinal absorption (HIA) of over 95% and has medium human ether-a-go-go related gene (hERG) K+ channel inhibition risks .

Result of Action

The result of the action of this compound is the death of the malaria parasite. The compound shows antimalarial chemosuppression activity against both the sensitive and the resistant human and mice malaria parasites .

Action Environment

The action of this compound is influenced by various environmental factors.

Biochemical Analysis

Biochemical Properties

3-Chloro-2-(3-chlorophenoxy)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the inhibition or activation of enzymatic activity, depending on the specific enzyme and the context of the reaction.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can alter the expression of genes involved in detoxification processes, thereby affecting the cell’s ability to handle oxidative stress . Additionally, it can impact cellular metabolism by modulating the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic activity. These interactions often result in changes in gene expression, further influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under controlled conditions, it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in vitro or in vivo can result in adaptive cellular responses, such as upregulation of detoxification pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound have been associated with toxic effects, including liver damage and oxidative stress . These adverse effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of various metabolites, some of which may have biological activity. The compound’s effects on metabolic flux and metabolite levels are areas of active research, with implications for understanding its overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by several factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . For example, it may be actively transported into cells by specific transporters, leading to higher intracellular concentrations. These interactions can influence the compound’s overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in detoxification processes. These localization patterns are crucial for understanding the compound’s mechanism of action and its effects on cellular function.

Properties

IUPAC Name |

3-chloro-2-(3-chlorophenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO/c13-8-3-1-4-9(7-8)16-12-10(14)5-2-6-11(12)15/h1-7H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPFQGNXWPCPNQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OC2=C(C=CC=C2Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B1318529.png)

![6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1318536.png)

![4-{[(1-methyl-1H-pyrazol-4-yl)methyl][2-(pyrrolidin-1-ylsulfonyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B1318548.png)